N,N'-cyclohexane-1,4-diylbis(2-methylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl ring and multiple amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE typically involves the reaction of 2-methylpropanamide with a cyclohexyl derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium azide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropanamide
- N-Methylpropanamide
- N,N-Dimethylacetamide
Uniqueness
2-METHYL-N-[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE is unique due to its complex structure, which includes a cyclohexyl ring and multiple amide groups. This structure imparts specific chemical properties and reactivity that distinguish it from simpler amides and related compounds.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-methyl-N-[4-(2-methylpropanoylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C14H26N2O2/c1-9(2)13(17)15-11-5-7-12(8-6-11)16-14(18)10(3)4/h9-12H,5-8H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
HOFSLEMKHWMASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCC(CC1)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.